molecular formula C10H14N4 B1606054 4,4',5,5'-Tetramethyl-2,2'-bisimidazole CAS No. 69286-06-2

4,4',5,5'-Tetramethyl-2,2'-bisimidazole

Cat. No. B1606054
CAS RN: 69286-06-2
M. Wt: 190.25 g/mol
InChI Key: YDDBHCXOIBPIFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’,5,5’-Tetramethyl-2,2’-bisimidazole is a chemical compound with the molecular formula C10H14N4 and a molecular weight of 190.250 . It is also known by other synonyms such as 4,4’,5,5’-Tetramethyl-1H,1’H-2,2’-biimidazole and 2,2’-Bi-1H-imidazole, 4,4’,5,5’-tetramethyl- .


Molecular Structure Analysis

The molecular structure of 4,4’,5,5’-Tetramethyl-2,2’-bisimidazole is characterized by its molecular formula C10H14N4 . The InChI Key for this compound is YDDBHCXOIBPIFS-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

4,4’,5,5’-Tetramethyl-2,2’-bisimidazole has a molecular weight of 190.250 . It has a LogP value of 1.66 . Unfortunately, other physical and chemical properties like melting point, boiling point, and density were not found in the web search results.

Scientific Research Applications

Synthesis and Biological Activity

4,4',5,5'-Tetramethyl-2,2'-bisimidazole derivatives have been explored for their biological activities, such as angiotensin II receptor antagonistic activities. For example, benzimidazole derivatives bearing acidic heterocycles have been synthesized and evaluated for their affinity for the AT1 receptor, showing significant inhibitory effects on the AII-induced pressor response (Kohara et al., 1996). These findings highlight the potential of 4,4',5,5'-Tetramethyl-2,2'-bisimidazole derivatives in the development of new therapeutic agents targeting cardiovascular diseases.

Explosive Compounds

Ionic derivatives of 4,4',5,5'-tetranitro-1H,1'H-2,2'-biimidazole have been identified as promising low-sensitivity explosive compounds. Their synthesis and the evaluation of their explosive properties demonstrate the potential of these compounds in creating safer, high-performance explosive materials (Lewczuk et al., 2017).

Antitumor Agents

Bisimidazoacridones and related compounds have been synthesized and found to be potent and highly selective antitumor agents, with a specific focus on colon tumors. These compounds exhibit low acute toxicity and high activity against colon cancer, suggesting their suitability for clinical development as cancer therapeutics (Cholody et al., 1995).

Material Science

In materials science, polyimides derived from a symmetrical diamine containing bis-benzimidazole rings have been synthesized and characterized. These polymers show excellent thermal stability, mechanical properties, and potential applications in high-performance materials due to their rigid-rod structure and hydrogen bonding capabilities (Liu et al., 2012).

Ferroelectricity and Antiferroelectricity

The study of benzimidazoles has also extended into the exploration of their ferroelectric and antiferroelectric properties. Certain benzimidazole derivatives demonstrate high electric polarization and thermal robustness, suggesting potential applications in lead- and rare-metal-free ferroelectric devices (Horiuchi et al., 2012).

properties

IUPAC Name

2-(4,5-dimethyl-1H-imidazol-2-yl)-4,5-dimethyl-1H-imidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4/c1-5-6(2)12-9(11-5)10-13-7(3)8(4)14-10/h1-4H3,(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDBHCXOIBPIFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(N1)C2=NC(=C(N2)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70219344
Record name 4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,4',5,5'-Tetramethyl-2,2'-bisimidazole

CAS RN

69286-06-2
Record name 4,4′,5,5′-Tetramethyl-2,2′-bi-1H-imidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=69286-06-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069286062
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC89565
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89565
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70219344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4',5,5'-tetramethyl-2,2'-bisimidazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.067.213
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Reactant of Route 2
Reactant of Route 2
4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Reactant of Route 3
Reactant of Route 3
4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Reactant of Route 4
4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Reactant of Route 5
4,4',5,5'-Tetramethyl-2,2'-bisimidazole
Reactant of Route 6
4,4',5,5'-Tetramethyl-2,2'-bisimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.